BAY 87-2243 is a small molecule originally identified as a potential inhibitor of hypoxia-inducible factor-1α (HIF-1α) [, , ]. It has been primarily investigated for its antitumor activity in preclinical models of various cancers, including lung, colorectal, pancreatic, prostate, melanoma, and leukemia [, , , , , , , , , , , ]. Research has revealed its ability to inhibit mitochondrial complex I (CI), a key enzyme in the mitochondrial respiratory chain, leading to further exploration of its potential in cancer treatment [, , , , ].
BAY 87-2243 acts primarily by inhibiting mitochondrial complex I (CI), a crucial component of the mitochondrial electron transport chain responsible for cellular respiration and energy production [, , , ].
Mitochondrial Complex I Inhibition: By binding to CI, BAY 87-2243 disrupts the electron transport chain, leading to a decrease in mitochondrial respiration and ATP production [, , , ]. This metabolic stress can trigger downstream effects on cell signaling pathways and induce cell death, particularly in cancer cells that heavily rely on mitochondrial metabolism.
Synergistic Effects with Other Agents: Studies have shown that BAY 87-2243 exhibits synergistic antitumor activity when combined with other anticancer agents, including anti-angiogenic therapies (e.g., bevacizumab, regorafenib, sorafenib), chemotherapy (e.g., gemcitabine), and irradiation [, , , ]. These synergistic effects are thought to arise from the combined disruption of multiple pathways crucial for cancer cell survival and proliferation.
Antitumor Activity: BAY 87-2243 demonstrated moderate to high tumor growth inhibition as a single agent in various subcutaneous and orthotopic xenograft models of different cancer types, including prostate, lung, neuroblastoma, colorectal, and mammary carcinomas [, ].
Enhancement of Standard Therapies: Combination treatment with BAY 87-2243 and standard anticancer therapies, such as anti-angiogenic agents, chemotherapy, and irradiation, resulted in enhanced antitumor efficacy in preclinical models [, , , ]. For example, in an orthotopic pancreatic carcinoma model, BAY 87-2243 combined with gemcitabine significantly improved median survival compared to either agent alone [].
Overcoming Tumor Resistance: By targeting mitochondrial metabolism, BAY 87-2243 holds potential for overcoming resistance mechanisms in cancer therapy, particularly those associated with hypoxia and altered cellular metabolism [, , , ].
Metabolic Studies: BAY 87-2243 has been utilized in metabolic studies to investigate the metabolic fate of hypoxia-inducible factor prolyl hydroxylase inhibitors (HIF-PHI) in equine liver microsomes [].
PET Imaging Response: Studies have explored the use of 18F-FAZA-PET imaging to monitor the therapeutic efficacy of BAY 87-2243, suggesting its potential as an early pharmacodynamic marker of tumor response [, ].
CAS No.: 108418-13-9
CAS No.: 505-75-9
CAS No.: 602-29-9
CAS No.: 24622-61-5
CAS No.: 610-25-3
CAS No.: 88847-11-4